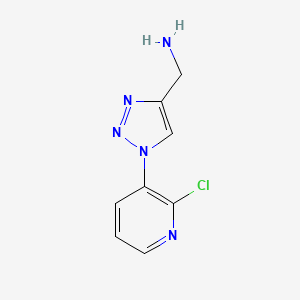

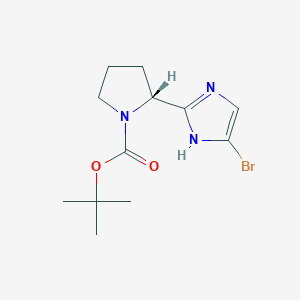

(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine

Vue d'ensemble

Description

The compound “(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine” belongs to a class of organic compounds known as aminopyridines . These are organic compounds containing a pyridine ring which bears an amine group .

Molecular Structure Analysis

The molecular structure of a similar compound, “1-(2-Chloro-3-pyridinyl)methanamine dihydrochloride”, has been reported . The molecular formula is C6H9Cl3N2, with an average mass of 215.508 Da and a monoisotopic mass of 213.983124 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(2-chloropyridin-3-yl)methanamine”, have been reported . It has a molecular weight of 142.586, a density of 1.2±0.1 g/cm3, a boiling point of 254.2±25.0 °C at 760 mmHg, and a melting point of 28-34 °C .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Compounds containing the 1,2,3-triazole moiety, such as (1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine, have been reported to exhibit effective antimicrobial and antifungal properties. This makes them potential candidates for developing new therapeutic agents that can combat various bacterial and fungal infections .

Anticancer Activity

The 1,2,3-triazole derivatives are also explored for their anticancer activities. They are studied for their potential to inhibit cancer cell growth and could be used in the synthesis of novel anticancer drugs .

Agrochemical Applications

These triazole compounds have found use in agriculture as well. They can serve as agrochemicals due to their biological activity against pests and diseases affecting crops .

Material Science

In material science, the unique properties of 1,2,3-triazoles such as high chemical stability and hydrogen bonding ability make them suitable for applications in polymer chemistry and materials science .

Drug Discovery

The triazole ring is a common motif in drug discovery due to its resemblance to the ubiquitous peptide bond. It is used in medicinal chemistry to create new drugs with improved efficacy and stability .

Supramolecular Chemistry

Due to their aromatic character and strong dipole moment, 1,2,3-triazoles are used in supramolecular chemistry for creating complex structures that have potential applications in various fields including nanotechnology .

Bioconjugation and Chemical Biology

These compounds are also used in bioconjugation techniques which are essential for labeling and detecting biomolecules in chemical biology research .

Fluorescent Imaging

The triazole ring’s properties make it useful in fluorescent imaging applications where it can be used as a component of dyes that help visualize biological processes .

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds containing the 1,2,3-triazole motif have been widely explored and have shown significant interactions with various biological targets .

Mode of Action

It is known that 1,2,3-triazole derivatives can interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction .

Biochemical Pathways

1,2,3-triazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

1,2,3-triazole derivatives are known for their chemical stability, which could potentially enhance their bioavailability .

Result of Action

1,2,3-triazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

1,2,3-triazole derivatives are known for their chemical stability, which suggests that they may be relatively resistant to environmental factors .

Propriétés

IUPAC Name |

[1-(2-chloropyridin-3-yl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c9-8-7(2-1-3-11-8)14-5-6(4-10)12-13-14/h1-3,5H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBYCYFQTYZQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)

![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)

![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)

![N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)

![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1532773.png)

![(S)-8-bromo-1-(2-methoxypropyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B1532776.png)